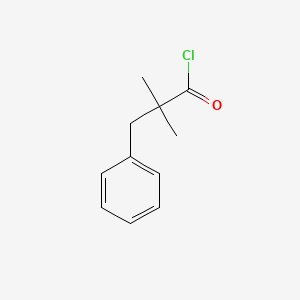












|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].O1CCCC1.C([Li])CCC.[CH3:18][C:19]([CH3:30])([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:20](Cl)=[O:21]>CCCCCC.C(O)(=O)C>[CH3:18][C:19]([CH3:30])([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:20](=[O:21])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(CC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring 312 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature below -55° C
|
|
Type
|
ADDITION
|
|
Details
|
Ten minutes after the addition, 48.2 g
|
|
Type
|
ADDITION
|
|
Details
|
The dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature below -60° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at -75° C. for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the tetrahydrofuran is removed by distillation
|
|
Type
|
STIRRING
|
|
Details
|
The residue is shaken with diethyl ether-methylene chloride (3:1, by volume) and dilute sodium bicarbonate solution
|
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with saturated saline
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized in diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
to give 54 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |